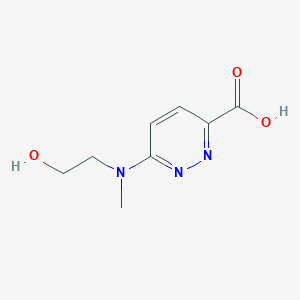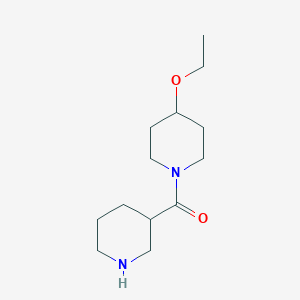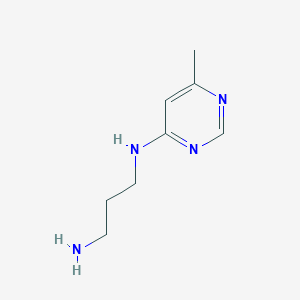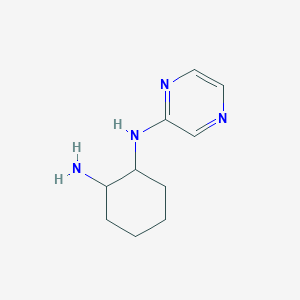![molecular formula C9H9ClN4O B1465731 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1248102-19-3](/img/structure/B1465731.png)
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
“6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 184.62 . The IUPAC name for this compound is 3-chloro-6-(tetrahydrofuran-3-yl)pyridazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O/c9-8-2-1-7 (10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.62 .Applications De Recherche Scientifique
Antimicrobial Activity
Triazolopyridazine derivatives have been studied for their potential as antimicrobial agents. The unique structure of these compounds allows them to interact with various enzymes and receptors in bacterial cells, potentially leading to the development of new classes of antibiotics to combat multidrug-resistant pathogens .
Anticancer Properties
The ability of triazolopyridazine derivatives to inhibit cell proliferation makes them candidates for anticancer drug development. Their interaction with cellular targets can disrupt cancer cell growth and survival, offering a pathway for novel oncology therapies .
Antidepressant and Anxiolytic Effects
Compounds like 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine may exhibit central nervous system activity, potentially leading to new treatments for depression and anxiety disorders. The triazole nucleus is a common feature in several commercially available antidepressant drugs .
Antiepileptic Potential
The structural features of triazolopyridazine derivatives suggest they could modulate neuronal excitability and be used as antiepileptic agents. This application is supported by the presence of the triazole nucleus in some antiepileptic drugs currently on the market .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of triazolopyridazine derivatives make them interesting candidates for the treatment of chronic pain and inflammatory diseases. Their mechanism of action may involve the modulation of inflammatory pathways .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. This application has implications for the treatment of various conditions, including metabolic disorders and cancer .
Antiviral Activity
Triazolopyridazine derivatives have shown potential in inhibiting viral replication, which could be leveraged in the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments .
Drug Design and Discovery
The versatile nature of the triazolopyridazine scaffold allows for the design of molecules with specific pharmacokinetic properties. This adaptability is crucial in the early stages of drug discovery, where optimization of drug-like properties is essential .
Mécanisme D'action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their heterocyclic structure, which contains two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to impact a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
6-chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUJCRUPNRPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)




![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)





